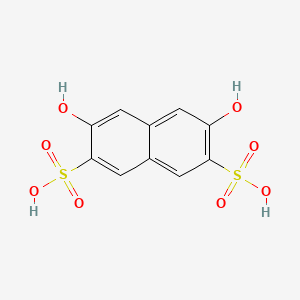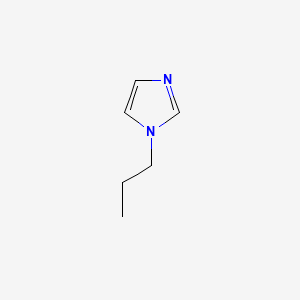
1-丙基-1H-咪唑
描述
1-Propyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C6H10N2 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular weight of 1-Propyl-1H-imidazole is 110.16 . It consists of a five-membered ring containing three carbon atoms and two nitrogen atoms .
Physical And Chemical Properties Analysis
1-Propyl-1H-imidazole has a boiling point of 94°C/11mmHg and a density of 0.95±0.1 g/cm3 . It is a clear liquid and is stored at temperatures between 2-8°C .
科学研究应用
1-丙基-1H-咪唑应用的全面分析
1-丙基-1H-咪唑是一种用途广泛的化合物,在科学研究中有着广泛的应用。以下是其在各个领域独特应用的详细分析。
药物合成: 1-丙基-1H-咪唑作为构建模块,用于合成各种药物化合物。 它的衍生物结构在创造具有生物活性的分子中起着不可或缺的作用,例如具有抗癌、抗衰老、抗凝血和抗炎特性的分子 。该化合物能够整合到不同的化学结构中,使其成为开发新药物的宝贵工具。
催化: 在催化领域,1-丙基-1H-咪唑衍生物用于创造N-杂环卡宾(NHCs) 。这些卡宾在有机金属催化中至关重要,通过充当过渡金属配合物中的强亲核配体,为化学反应提供更环保的替代方案。
农业化学品: 该化合物的衍生物用于生产选择性植物生长调节剂、杀菌剂和除草剂 。这些应用对于提高农业生产率以及管理作物中的病虫害至关重要。
离子液体: 1-丙基-1H-咪唑用于合成离子液体 。这些液态盐以其低挥发性和热稳定性而闻名,使其成为各种工业过程中用作溶剂和电解质的理想选择。
材料科学: 在材料科学领域,该化合物用于功能化氧化物颗粒的表面,以及在溶胶-凝胶技术中 。这种应用对于创造具有特定特性的先进材料至关重要,例如提高耐久性或增强电导率。
有机硅化学: 作为一种有机硅前体,1-丙基-1H-咪唑在获得固定化离子液体方面发挥着重要作用 。这些固定形式用于各种应用,包括传感器、分离过程以及催化剂。
光学材料: 1-丙基-1H-咪唑的衍生物在光学材料的开发中具有重要意义 。这些材料在从光子学到开发新型显示器和照明系统的各个领域都有应用。
合成化学: 该化合物在有机合成的绿色化学方法中起着关键作用 。它的衍生物用于多组分反应,优化合成效率并减少化学生产对环境的影响。
安全和危害
未来方向
Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their synthesis .
作用机制
Target of Action
1-Propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole and its derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Imidazole and its derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties . The effects of 1-Propyl-1H-imidazole on biochemical pathways would likely depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that 1-Propyl-1H-imidazole may have similar effects. The exact effects would likely depend on the specific targets and mode of action of 1-Propyl-1H-imidazole.
生化分析
Biochemical Properties
1-Propyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions and influencing enzymatic activities. For instance, it can bind to the active sites of enzymes, altering their catalytic properties. This interaction is crucial in modulating the activity of enzymes involved in metabolic pathways .
Cellular Effects
1-Propyl-1H-imidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, it can modulate intracellular signaling cascades, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Propyl-1H-imidazole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Propyl-1H-imidazole remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-imidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At high doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
1-Propyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall metabolic balance. These interactions are crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 1-Propyl-1H-imidazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1-Propyl-1H-imidazole is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of 1-Propyl-1H-imidazole is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects .
属性
IUPAC Name |
1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVYLVCVXXCYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188708 | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35203-44-2 | |
| Record name | 1-Propylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does compound 9 interact with MK2 and what are the downstream effects of this interaction?
A: The research paper focuses on the development of "prevention of activation" (PoA) inhibitors of MK2. While the exact binding mechanism of compound 9 to MK2 isn't explicitly detailed in this study , the researchers aimed to design compounds that would prevent the activation of MK2 by its upstream kinase, p38α, rather than directly inhibiting the kinase activity of MK2.
Q2: How does the structure of the 1-propyl-1H-imidazole core in compound 9 relate to its activity as an MK2 inhibitor?
A: The research emphasizes structure-activity relationship (SAR) studies conducted during the optimization of the initial lead compounds . While the specific impact of the 1-propyl-1H-imidazole core isn't individually highlighted, the study suggests that modifications to various parts of the molecule, likely including the imidazole core and its substituents, played a crucial role in enhancing the potency and selectivity for MK2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



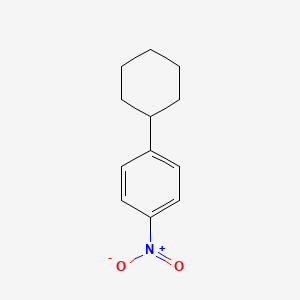
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
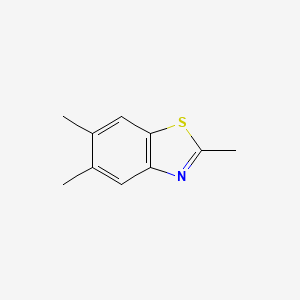
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
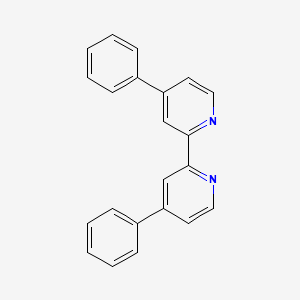
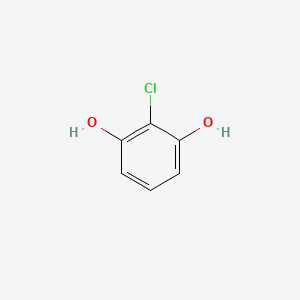
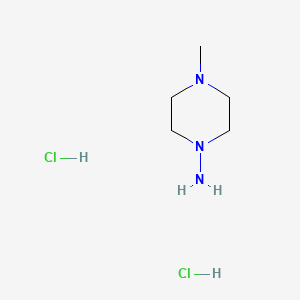
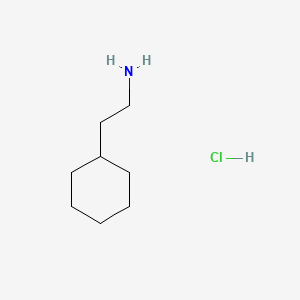

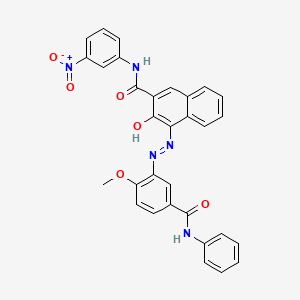
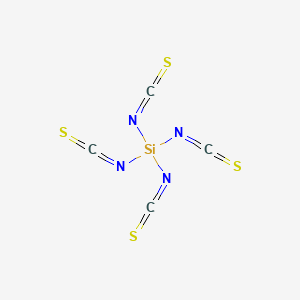
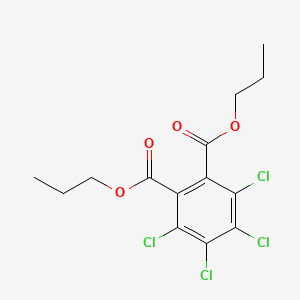
![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)
